ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[3-(3-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-18(16-9-5-4-6-10-16)13-24-21(20)22(28)26(23)17-11-7-8-15(2)12-17/h4-13,24H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTCVEHOAIBFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with an ethyl acetate moiety and a thioether linkage. Its unique structural characteristics suggest a diverse range of pharmacological properties. The presence of multiple aromatic rings and heteroatoms in its structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. Below are key findings from various studies:
-
Cytotoxicity Against Cancer Cell Lines :
- In studies involving pyrrolo[2,3-d]pyrimidine derivatives, certain compounds demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM. Notably, some derivatives exhibited enhanced potency comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
- Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate has shown promise in preliminary assays for anticancer activity.
-
Mechanism of Action :
- Mechanistic studies have revealed that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, compound 5k was found to increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression, including EGFR and CDK2, indicating their potential as multi-targeted kinase inhibitors .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrrolo[2,3-d]pyrimidine derivatives has highlighted the importance of specific functional groups in enhancing biological activity:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| Compound 5k | Pyrrolo core with phenyl and thioether groups | Potent inhibitor of EGFR and CDK2 |
| Compound 59 | Type II inhibitor architecture | Inhibits RET mutations and tumor cell migration |
| Ethyl derivative | Ethyl acetate moiety and thioether linkage | Potential anticancer activity |
These findings underscore the significance of the thioether functionality and the arrangement of aromatic rings in modulating the biological effects of these compounds.
Case Studies
Several case studies provide insights into the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:
- Inhibition of Kinases :
- Cell Cycle Impact :
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds similar to ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown efficacy against various pathogens. A study demonstrated that these compounds exhibit minimum inhibitory concentrations (MICs) as low as 15.62 µg/ml against Staphylococcus aureus and Candida albicans.
Table: Antimicrobial Efficacy
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Ethyl 2-thioacetate | 15.62 | Antibacterial |
| Derivative A | 31.25 | Antifungal |
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly focusing on its ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cell proliferation. In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine scaffolds can induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, ethyl 2-thioacetate has been assessed for anti-inflammatory properties. Animal model studies indicate significant reductions in inflammatory markers when treated with this compound.
Study on Antimicrobial Efficacy
A recent publication highlighted the broad-spectrum antimicrobial activity of thieno[3,2-d]pyrimidine derivatives against various pathogens. The study reported that certain derivatives exhibited potent antibacterial and antifungal activities.
Study on Anticancer Activity
Another research effort focused on the anticancer potential of similar compounds targeting TrxR1. The findings revealed that specific derivatives could significantly reduce tumor cell viability through apoptotic pathways.
Q & A
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Answer : Key challenges and solutions:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Exothermic reactions : Use jacketed reactors with controlled cooling during cyclization.
- Batch consistency : Implement in-process controls (IPC) via inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
